LogP & Molecular Weight vs. Core Scaffold
Relative to the minimal 2-((4-fluorophenyl)thio)acetamide core (CAS 706-09-2), the target compound exhibits substantially greater lipophilicity and molecular weight, reflecting the contribution of the geminal difuran-ethyl group. The target compound has a computed LogP of 3.56 (ZINC prediction) [1] versus a measured ACD/LogP of 0.80 for the core scaffold . Molecular weight increases from 185.22 g/mol to 345.4 g/mol, representing an 86% mass increase. This LogP shift of approximately 2.76 log units indicates markedly enhanced membrane permeability potential and altered tissue distribution characteristics.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 3.56 (computed, ZINC); MW = 345.4 g/mol |
| Comparator Or Baseline | 2-((4-Fluorophenyl)thio)acetamide (CAS 706-09-2): ACD/LogP = 0.80; MW = 185.22 g/mol |
| Quantified Difference | ΔLogP ≈ +2.76; ΔMW = +160.18 g/mol (+86%) |
| Conditions | Computed LogP values from ZINC database (target) and ACD/Labs via ChemSpider (comparator) |
Why This Matters
The +2.76 LogP differential places the target compound in a fundamentally different lipophilicity class, directly impacting solubility, permeability, and protein-binding predictions in drug discovery workflows; procurement of the simpler core cannot recapitulate the target's pharmacokinetic profile.
- [1] ZINC Database. ZINC288419254. https://zinc.docking.org/substances/ZINC000288419254/ (accessed 2025). View Source
